

# Application Notes and Protocols for the Functionalization of the Quinuclidine Scaffold

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 1-Azabicyclo[2.2.2]octane-3-carbonitrile

**CAS No.:** 51627-76-0

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## Introduction: The Quinuclidine Moiety in Modern Chemistry

The quinuclidine ring system, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry and catalyst design. Its unique three-dimensional structure and basic nitrogen atom are key features in a multitude of biologically active molecules and chiral ligands.<sup>[1][2][3]</sup> The ability to strategically introduce substituents onto the quinuclidine core is paramount for modulating the pharmacological properties of drug candidates and the steric and electronic environment of catalysts. This guide provides a detailed overview of established and contemporary methods for the functionalization of the quinuclidine ring, complete with experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

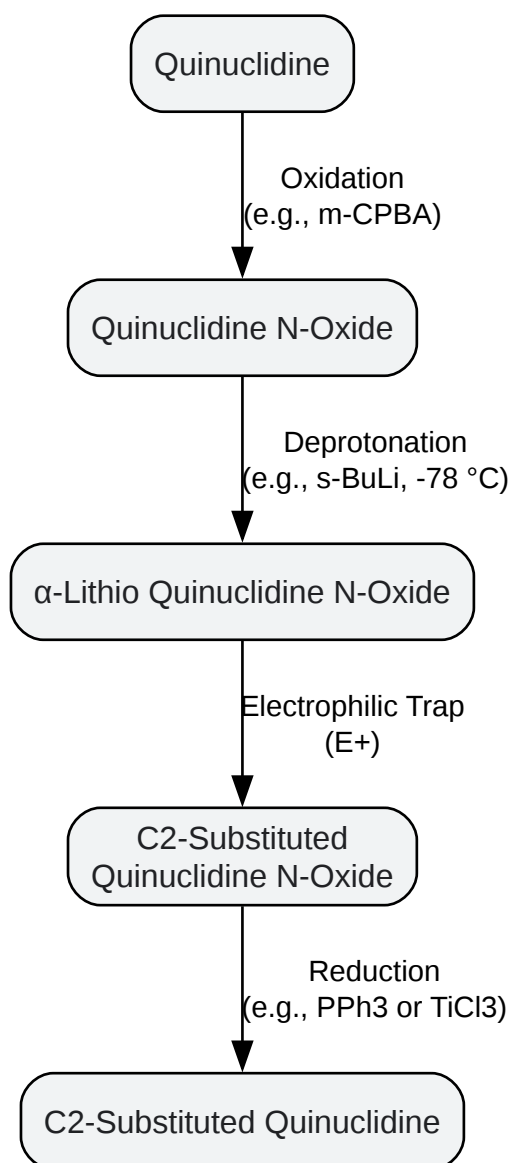
# I. Functionalization of the C2-Position via $\alpha$ -Lithiation of Quinuclidine N-Oxide

One of the most reliable methods for introducing substituents at the C2 position of the quinuclidine ring involves the initial oxidation of the quinuclidine nitrogen to its corresponding N-oxide. This strategic oxidation acidifies the adjacent  $\alpha$ -protons, facilitating their removal by a strong, non-nucleophilic base to form a nucleophilic  $\alpha$ -lithio species. This carbanion can then be trapped with a variety of electrophiles to yield C2-substituted quinuclidines.[4][5][6]

## Mechanistic Rationale

The enhanced acidity of the  $\alpha$ -protons in quinuclidine N-oxide is attributed to the inductive effect of the N-O bond and the stabilization of the resulting carbanion through coordination with the lithium cation and the N-oxide oxygen.[5] The choice of a strong, sterically hindered base, such as sec-butyllithium (s-BuLi), is crucial to favor deprotonation over nucleophilic attack at the nitrogen atom. The subsequent reaction with an electrophile proceeds via a standard nucleophilic addition or substitution pathway.

Diagram 1: General Workflow for C2-Functionalization via  $\alpha$ -Lithiation



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Caption: Workflow for C2-substitution of quinuclidine.

## Experimental Protocol: Synthesis of 2-(Hydroxy(phenyl)methyl)quinuclidine

This protocol details the synthesis of a C2-substituted quinuclidine via  $\alpha$ -lithiation of quinuclidine N-oxide and subsequent reaction with benzaldehyde.

Step 1: Preparation of Quinuclidine N-Oxide

- To a solution of quinuclidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield quinuclidine N-oxide as a white solid.

#### Step 2: $\alpha$ -Lithiation and Electrophilic Trapping

- To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add quinuclidine N-oxide (1.0 eq) and anhydrous diethyl ether or tetrahydrofuran (THF).
- Cool the suspension to -78 °C in a dry ice/acetone bath.
- Slowly add sec-butyllithium (s-BuLi, 1.1 eq, as a solution in cyclohexane) dropwise. A color change to yellow or orange is typically observed, indicating the formation of the anion.
- Stir the mixture at -78 °C for 1 hour.
- Add a solution of benzaldehyde (1.2 eq) in the same anhydrous solvent dropwise.
- Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

#### Step 3: Reduction of the N-Oxide

- Dissolve the crude product from Step 2 in a suitable solvent such as acetonitrile or chloroform.
- Add triphenylphosphine (PPh<sub>3</sub>, 1.5 eq) and heat the mixture to reflux for 4-6 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired 2-(hydroxy(phenyl)methyl)quinuclidine.

Parameter	Condition	Notes
Deprotonation Temp.	-78 °C	Essential to prevent side reactions and ensure stability of the lithiated species.
Base	s-BuLi	Other strong, non-nucleophilic bases like LDA can also be used.
Electrophiles	Aldehydes, ketones, alkyl halides	A range of electrophiles can be employed to generate diverse C2-substituents.
N-Oxide Reduction	PPh <sub>3</sub> , TiCl <sub>3</sub>	TiCl <sub>3</sub> can also be effective for the deoxygenation step.[5]

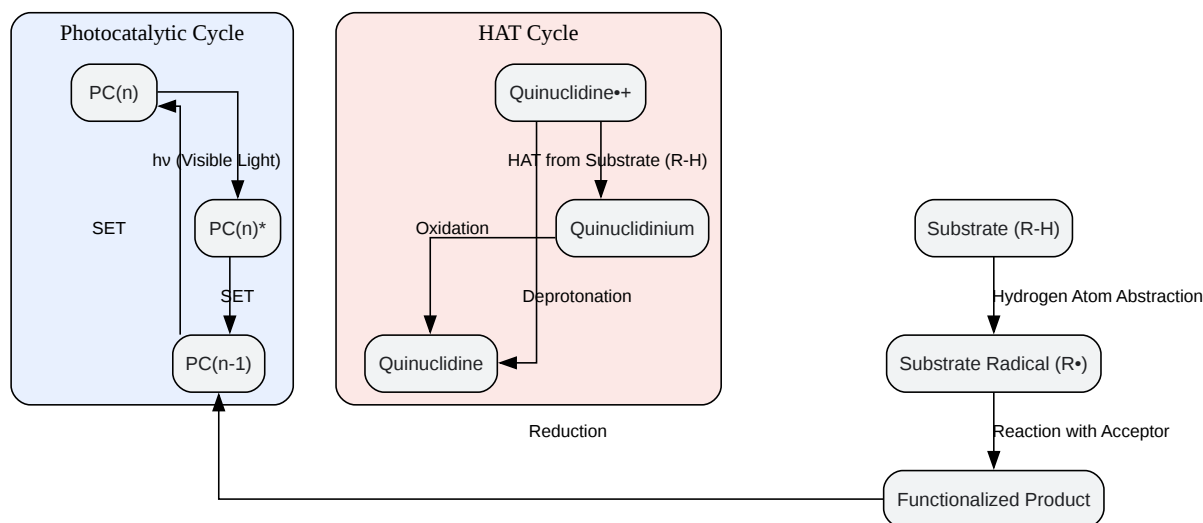
## II. Direct C-H Functionalization via Photoredox-Mediated Hydrogen Atom Transfer (HAT)

A paradigm shift in C-H functionalization has been the advent of photoredox catalysis, where quinuclidine itself can act as a potent Hydrogen Atom Transfer (HAT) catalyst.[7][8] This methodology allows for the direct conversion of unactivated C-H bonds into valuable functional groups under mild conditions, often with high regioselectivity.

## Mechanistic Principles

The general mechanism involves the excitation of a photoredox catalyst (e.g., an iridium or ruthenium complex) by visible light.<sup>[9]</sup> The excited-state photocatalyst then oxidizes quinuclidine to its radical cation. This highly electrophilic quinuclidinium radical cation is a powerful hydrogen atom abstractor, capable of cleaving strong C-H bonds in a substrate to generate a carbon-centered radical. This radical can then engage in a variety of transformations, such as addition to an acceptor or coupling with another radical.<sup>[7][10]</sup>

Diagram 2: Catalytic Cycle of Quinuclidine-Mediated HAT



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Caption: Interlinked photocatalytic and HAT cycles.

## Representative Protocol: $\alpha$ -Alkylation of an Alcohol

This protocol describes a general procedure for the  $\alpha$ -alkylation of an alcohol with an electron-deficient alkene using a dual photoredox and quinuclidine HAT catalytic system.<sup>[11]</sup>

#### Materials and Setup:

- Photocatalyst: e.g., Ir[dF(CF<sub>3</sub>)ppy]<sub>2</sub>(dtbbpy)PF<sub>6</sub> (1-2 mol%)
- HAT Catalyst: Quinuclidine (10-20 mol%)
- Alcohol Substrate (1.0 eq)
- Activated Alkene (e.g., acrylate, maleimide, 1.5 eq)
- Solvent: Anhydrous, degassed solvent (e.g., acetonitrile, DMSO)
- Light Source: Blue LED lamp (e.g., 450 nm)
- Reaction Vessel: Schlenk tube or vial sealed with a septum

#### Procedure:

- In a Schlenk tube, combine the photocatalyst, quinuclidine, alcohol substrate, and activated alkene.
- Add the anhydrous, degassed solvent via syringe.
- Degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.
- Place the sealed reaction vessel approximately 5-10 cm from the blue LED lamp and begin irradiation. A cooling fan may be necessary to maintain room temperature.
- Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.
- Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Parameter	Condition/Reagent	Rationale
Photocatalyst	Iridium or Ruthenium complexes	Efficiently absorb visible light and initiate the single-electron transfer (SET) process.
Light Source	Blue LEDs	Provide the necessary energy for photocatalyst excitation.
Atmosphere	Inert (Argon/Nitrogen)	Oxygen can quench the excited state of the photocatalyst and interfere with radical pathways.
Solvent	Anhydrous, degassed polar aprotic	Ensures solubility of reagents and prevents quenching of reactive intermediates.

### III. Functionalization via Transition Metal-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, vinyl, or amino groups, transition metal-catalyzed cross-coupling reactions are indispensable tools. These methods require a pre-functionalized quinuclidine, typically bearing a halide (Br, I) or a triflate group, which can be synthesized from commercially available precursors like 3-quinuclidinone.

#### A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of C(sp<sup>2</sup>)-C(sp<sup>2</sup>) or C(sp<sup>2</sup>)-C(sp<sup>3</sup>) bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.<sup>[12][13][14]</sup>

General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinuclidine:

- To a reaction vessel, add 3-bromoquinuclidine (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, 2-3 eq).

- Add a mixture of solvents, typically toluene and water, or dioxane and water.
- Degas the mixture thoroughly.
- Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography.

## B. Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction couples an organic halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[\[15\]](#)[\[16\]](#)[\[17\]](#)

General Protocol for Heck Coupling of 3-Iodoquinuclidine:

- Combine 3-iodoquinuclidine (1.0 eq), the alkene (1.5 eq), a palladium source (e.g., Pd(OAc)<sub>2</sub>, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)<sub>3</sub>), and a base (e.g., Et<sub>3</sub>N, K<sub>2</sub>CO<sub>3</sub>) in a suitable solvent (e.g., DMF, acetonitrile).
- Degas the mixture and heat to 80-120 °C.
- After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
- Purify the residue by column chromatography.

## C. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction forms a C-N bond between an aryl or vinyl halide and an amine, catalyzed by a palladium complex with a specialized phosphine ligand.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

General Protocol for Buchwald-Hartwig Amination of 3-Bromoquinuclidine:

- In a glovebox or under an inert atmosphere, combine 3-bromoquinuclidine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) in an anhydrous, aprotic solvent (e.g., toluene, dioxane).
- Seal the reaction vessel and heat to 80-110 °C.
- Monitor the reaction progress. Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.
- Dry, concentrate, and purify the product by column chromatography.

Coupling Reaction	Catalyst System	Coupling Partner	Key Application
Suzuki-Miyaura	Pd(0) complex, Base	Boronic acid/ester	Aryl/vinyl substitution
Heck	Pd(0) complex, Base, Ligand	Alkene	Vinylation
Buchwald-Hartwig	Pd(0) complex, Base, Ligand	Amine	Amination

## IV. Functionalization from Quinuclidine Precursors

The introduction of substituents can also be achieved by leveraging the reactivity of commercially available or readily synthesized quinuclidine derivatives, most notably 3-quinuclidinone.

### Synthesis of 3-Substituted Quinuclidines from 3-Quinuclidinone

3-Quinuclidinone is a versatile starting material.<sup>[22][23]</sup> For instance, reduction to 3-quinuclidinol opens up avenues for further functionalization.

Protocol: Reduction of 3-Quinuclidinone to 3-Quinuclidinol<sup>[3]</sup>

- Dissolve 3-quinuclidinone hydrochloride in water and neutralize with a base (e.g., NaOH) to liberate the free base. Extract with an organic solvent like chloroform, dry, and concentrate to

obtain 3-quinuclidinone.

- Dissolve the 3-quinuclidinone (1.0 eq) in a protic solvent such as methanol or water at room temperature.
- Add sodium borohydride ( $\text{NaBH}_4$ , 1.0-1.5 eq) portion-wise, controlling any effervescence.
- Stir the reaction at room temperature for 2-4 hours.
- Quench the reaction carefully with a dilute acid (e.g., 1 M HCl) until gas evolution ceases.
- Basify the solution with a strong base (e.g., NaOH) and extract the product with chloroform or a similar solvent.
- Dry the combined organic extracts, concentrate, and purify by recrystallization or chromatography to yield 3-quinuclidinol.

The resulting 3-quinuclidinol can be further modified, for example, by conversion of the hydroxyl group to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions.

## Safety and Handling Considerations

- Organolithium Reagents: Reagents like *s*-BuLi are pyrophoric and react violently with water. Handle them under a strict inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
- Peroxides: *m*-CPBA is a potential explosive and should be handled with care. Avoid grinding or subjecting it to shock.
- Transition Metal Catalysts: Palladium and other transition metal catalysts can be toxic and should be handled in a well-ventilated fume hood.
- Photoredox Reactions: High-intensity light sources can be harmful to the eyes. Use appropriate shielding or protective eyewear.

## Conclusion

The functionalization of the quinuclidine ring is a dynamic field with a range of powerful synthetic methods at the chemist's disposal. The choice of method depends on the desired substitution pattern and the nature of the substituent to be introduced. The classical  $\alpha$ -lithiation of quinuclidine N-oxide remains a robust method for C2-functionalization. Modern photoredox-mediated HAT catalysis offers an elegant and mild approach for direct C-H functionalization. Transition metal-catalyzed cross-coupling reactions provide reliable routes to C-C and C-N bond formation on pre-functionalized quinuclidine scaffolds. Finally, the derivatization of readily available precursors like 3-quinuclidinone offers a versatile entry point to a wide array of substituted quinuclidines. A thorough understanding of the mechanisms and protocols outlined in this guide will enable researchers to effectively design and execute synthetic strategies for the preparation of novel and valuable quinuclidine derivatives.

## References

- Zhang, Y., Liu, J., & Li, C. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. *Chinese Chemical Letters*, 32(7), 2151-2160.
- O'Neil, I. A., et al. (2009). *The Synthesis and Application of Functionalised Quinuclidines*. The University of Liverpool Repository.
- Twilton, J., Le, C., & MacMillan, D. W. C. (2017). The merger of photoredox and transition metal catalysis.
- Douglas, J. J., & Sevrin, M. J. (2022).
- Zhu, M., & Chen, J. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions.
- Twilton, J., Christensen, M., DiRocco, D. A., Ruck, R. T., Davies, I. W., & MacMillan, D. W. C. (2018). Selective Hydrogen Atom Abstraction through Induced Bond Polarization: Direct  $\alpha$ -Arylation of Alcohols through Photoredox, HAT, and Nickel Catalysis.
- Aggarwal, V. K., & Singh, V. (2003). (-)-Sparteine mediated  $\alpha$ -deprotonation of quinuclidine N-oxide. *ARKIVOC*, 2003(3), 120-124.
- O'Neil, I. A., et al. (2007).  $\alpha$ -Lithio quinuclidine N-oxide (Li-QNO): A new base for synthetic chemistry.
- Martin, R., & Mercado, B. Q. (2020). Photoredox-mediated radical functionalization of unactivated diamondoid C-H bonds. *Iowa Research Online*.
- Daeniker, H. U., & Grob, C. A. (1964). 3-Quinuclidone hydrochloride. *Organic Syntheses*, 44, 86.
- Smith, A. B., et al. (2016). *Flow Heck Reactions and Photocatalysed C-O Coupling Reactions*. Nottingham ePrints.
- Aggarwal, V. K., & O'Brien, C. J. (2003).  $\alpha$ -Lithiation-electrophile trapping of N-thiopivaloylazetididin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines.

- Organic & Biomolecular Chemistry, 1(15), 2543-2550.
- Viciu, M. S., & Nolan, S. P. (2004). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolium salt catalytic system. ChemSpider Synthetic Pages, 279.
  - University of Liverpool Repository. (n.d.). 33208967.pdf.
  - NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [\[Link\]](#)
  - Kurbangaleeva, D. K., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(15), 5707.
  - Daugulis, O., & Zaitsev, V. G. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 48(8), 2291-2303.
  - NROChemistry. (n.d.). Heck Coupling. Retrieved from [\[Link\]](#)
  - CN103113366A - Preparation method for 3-quinuclidone. (2013).
  - Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [\[Link\]](#)
  - Li, Y., et al. (2018). A Catalyst-Free Minisci-Type Reaction: the C–H Alkylation of Quinoxalinones with Sodium Alkylsulfonates and Phenyliodine(III) Dicarboxylates. Asian Journal of Organic Chemistry, 7(6), 1138-1141.
  - Speckamp, W. N., et al. (1974). Chemists' Guide to Quinuclidine Synthesis. Tetrahedron Letters, 15(46), 4065-4068.
  - Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years.
  - NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [\[Link\]](#)
  - Busca, P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
  - Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  - Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.
  - Wang, F., et al. (2020). Electrochemical quinuclidine-mediated Minisci-type acylation of N-heterocycles with aldehydes.

- Reddy, G. O., et al. (2011). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. *Journal of the Indian Chemical Society*, 88(1), 133-135.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Video]. YouTube. [[Link](#)]
- Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. [Video]. YouTube. [[Link](#)]
- Busca, P., et al. (2021).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Chen, Y., et al. (2021). Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X-ray Scattering. *ACS Applied Materials & Interfaces*, 13(49), 58636-58644.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemistry LibreTexts. (2023, June 30).
- Gamm, A. K., & Noël, T. (2020). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [[Link](#)]

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- [2. livrepository.liverpool.ac.uk \[livrepository.liverpool.ac.uk\]](#)
- [3. tsijournals.com \[tsijournals.com\]](#)
- [4. livrepository.liverpool.ac.uk \[livrepository.liverpool.ac.uk\]](#)

- [5. researchgate.net \[researchgate.net\]](#)
- [6.  \$\alpha\$ -Lithio quinuclidine N-oxide \(Li-QNO\): A new base for synthetic chemistry - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [7. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions \[html.rhhz.net\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Photoredox-Catalyzed C–H Functionalization Reactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. mdpi.com \[mdpi.com\]](#)
- [11. macmillan.princeton.edu \[macmillan.princeton.edu\]](#)
- [12. Suzuki Coupling: Mechanism & Examples | NROChemistry \[nrochemistry.com\]](#)
- [13. rose-hulman.edu \[rose-hulman.edu\]](#)
- [14. Yoneda Labs \[yonedalabs.com\]](#)
- [15. Heck Coupling | NROChemistry \[nrochemistry.com\]](#)
- [16. ccc.chem.pitt.edu \[ccc.chem.pitt.edu\]](#)
- [17. youtube.com \[youtube.com\]](#)
- [18. Article | ChemSpider Synthetic Pages \[cssp.chemspider.com\]](#)
- [19. Buchwald–Hartwig amination - Wikipedia \[en.wikipedia.org\]](#)
- [20. youtube.com \[youtube.com\]](#)
- [21. chem.libretexts.org \[chem.libretexts.org\]](#)
- [22. CN103113366A - Preparation method for 3-quinuclidone - Google Patents \[patents.google.com\]](#)
- [23. zenodo.org \[zenodo.org\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for the Functionalization of the Quinuclidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183365/docs#application-notes-and-protocols-for-the-functionalization-of-the-quinuclidine-scaffold>]

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